

Physicochemical properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholino-1,3-thiazole-5-carbaldehyde

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An In-depth Technical Guide on the Physicochemical Properties of **2-Morpholino-1,3-thiazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, combining a thiazole ring with a morpholine moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for characterization, and a generalized synthetic workflow for this compound. The information presented is intended to support research and development efforts in drug discovery and organic synthesis.

Core Physicochemical Properties

2-Morpholino-1,3-thiazole-5-carbaldehyde is typically available as an off-white solid.^[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and antimicrobial agents.^[1] The stability and reactivity of this compound are enhanced by its distinct thiazole and morpholine components, making it a valuable tool for chemists.^[1]

Data Presentation

The quantitative physicochemical data for **2-Morpholino-1,3-thiazole-5-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1011-41-2	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	198.2 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	≥95% (NMR), 97%, 99%	[1][2][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Conditions	Store at 0-8°C, dry and cool	

Experimental Protocols & Characterization

Detailed experimental data for the synthesis and complete spectral characterization of **2-Morpholino-1,3-thiazole-5-carbaldehyde** are not extensively available in peer-reviewed literature. However, based on standard organic chemistry principles and analysis of related structures, the following sections outline the expected methodologies for its synthesis and characterization.

Hypothetical Synthesis Protocol

A plausible synthetic route involves the Vilsmeier-Haack formylation of a 2-morpholinothiazole precursor. This common method is used to introduce an aldehyde group onto an electron-rich heterocyclic ring.

Reaction:

- Starting Material: 2-Morpholino-1,3-thiazole
- Reagents: Phosphorus oxychloride (POCl_3) and N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent in situ.
- Procedure:
 - The Vilsmeier reagent is prepared by slowly adding POCl_3 to an ice-cold solution of DMF.
 - 2-Morpholino-1,3-thiazole is dissolved in a suitable solvent (e.g., DMF or dichloromethane) and added dropwise to the prepared Vilsmeier reagent at low temperature ($0-5^\circ\text{C}$).
 - The reaction mixture is stirred and allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).
 - The crude product precipitates and is collected by filtration.
 - Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure **2-Morpholino-1,3-thiazole-5-carbaldehyde**.

Spectroscopic Characterization

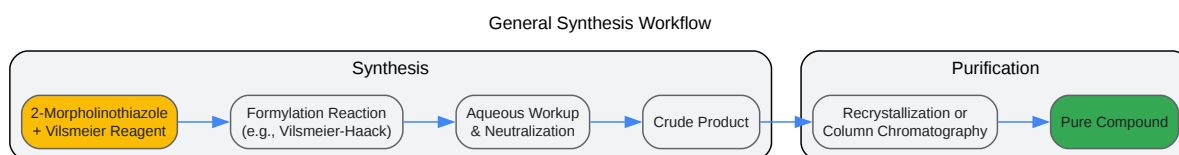
The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
 - Aldehyde Proton ($-\text{CHO}$): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm.^[4]
 - Thiazole Ring Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.

- Morpholine Protons: Two multiplets corresponding to the two sets of methylene protons (-CH₂-) in the morpholine ring are expected. The protons adjacent to the oxygen atom (-O-CH₂-) would appear around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen atom (-N-CH₂-) would appear around δ 3.5-3.7 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
 - Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 180-200 ppm.[5]
 - Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring are expected. The C2 carbon (attached to the morpholine) would be significantly downfield (δ ~160-175 ppm), the C5 carbon (attached to the aldehyde) would be around δ ~130-150 ppm, and the C4 carbon would be in the δ ~105-120 ppm range.[6]
 - Morpholine Carbons: Two signals are expected for the morpholine carbons, typically in the δ 45-70 ppm range.[5]
- FTIR (Fourier-Transform Infrared) Spectroscopy:
 - Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.
 - Aldehyde C-H Stretch: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.
 - Thiazole Ring Vibrations: C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.[7] The C-S bond vibration may appear at lower wavenumbers.
 - Morpholine C-O-C Stretch: A strong band corresponding to the ether linkage is expected around 1115 cm⁻¹.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (198.2 g/mol).

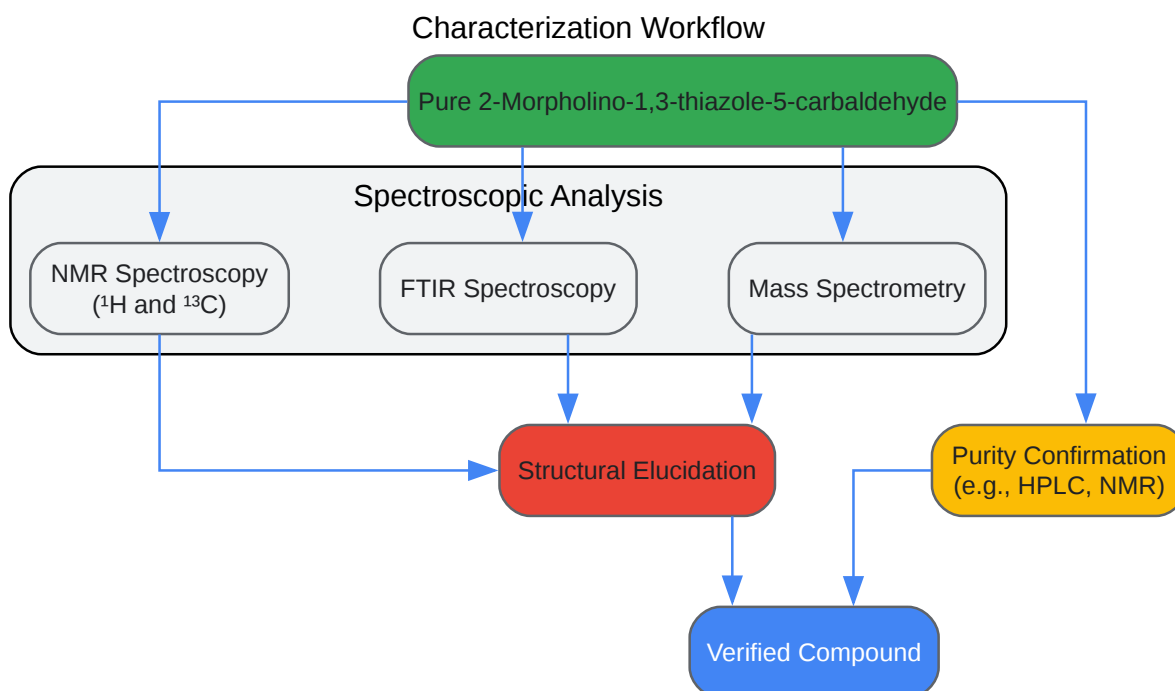
Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of **2-Morpholino-1,3-thiazole-5-carbaldehyde**.



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A generalized workflow for the synthesis and purification.



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Workflow for the structural and purity analysis.

Conclusion

2-Morpholino-1,3-thiazole-5-carbaldehyde is a valuable chemical intermediate with established applications as a precursor in the synthesis of complex organic molecules. While comprehensive, publicly available data on some of its physical properties like melting and boiling points are limited, its fundamental chemical identity is well-established through its molecular formula, weight, and CAS number. The outlined characterization protocols and hypothetical synthesis provide a solid framework for researchers working with this compound. Its continued use as a building block in drug discovery underscores the importance of understanding its core physicochemical characteristics.

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